molecular formula C10H9FO2 B6265953 (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid CAS No. 210110-49-9

(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid

Cat. No. B6265953
CAS RN: 210110-49-9
M. Wt: 180.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid” is not explicitly detailed in the available resources .


Molecular Structure Analysis

The molecular structure of “(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid” is not explicitly provided in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving “(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid” are not detailed in the available resources .

Scientific Research Applications

Synthesis and Production

(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid , also recognized for its significance in the synthesis of non-steroidal anti-inflammatory and analgesic materials, serves as a crucial intermediate in the production of flurbiprofen. Its synthesis has been a subject of research due to the challenges posed by the high costs and toxicological concerns of certain reagents like palladium and phenylboronic acid traditionally used in its production. Consequently, alternative synthesis methods have been explored, focusing on cost-effectiveness and safety, such as the development of practical pilot-scale methods from readily available precursors like methyl nitrite and 2-fluoro-4-bromoaniline (Qiu et al., 2009).

Role in Detection and Sensing

The compound's derivatives have been instrumental in the development of chemosensors. Specifically, derivatives of 4-methyl-2,6-diformylphenol, a compound structurally related to (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid, have demonstrated significant potential in detecting a wide array of analytes, including various metal ions, anions, and neutral molecules. This has implications for various applications, including environmental monitoring, healthcare, and industrial processes (Roy, 2021).

Environmental Degradation and Toxicology

In the realm of environmental science, studies have shed light on the microbial degradation pathways of polyfluoroalkyl chemicals, compounds related to (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid. These studies are crucial for understanding the environmental fate, potential for bioaccumulation, and the toxicological impacts of these substances. They also emphasize the importance of monitoring and managing the environmental presence of these compounds to mitigate potential ecological and health risks (Liu & Avendaño, 2013).

Mechanism of Action

The mechanism of action of “(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid” is not detailed in the available resources .

Safety and Hazards

The safety and hazards associated with “(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid” are not detailed in the available resources .

Future Directions

The future directions for research on “(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid” are not detailed in the available resources .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-fluorobenzaldehyde", "acetone", "methylmagnesium bromide", "carbon dioxide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water", "diethyl ether", "ethyl acetate", "magnesium sulfate", "sodium sulfate", "hexanes", "methanol", "acetic anhydride", "pyridine", "triethylamine", "2-methyl-3-buten-2-ol" ], "Reaction": [ "Step 1: Synthesis of 4-fluorocinnamic acid", "4-fluorobenzaldehyde is reacted with methylmagnesium bromide to form 4-fluorophenylpropan-2-ol. This intermediate is then oxidized with carbon dioxide and hydrochloric acid to form 4-fluorocinnamic acid.", "Step 2: Synthesis of (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid", "4-fluorocinnamic acid is reacted with sodium hydroxide and sodium bicarbonate to form the corresponding sodium salt. This salt is then reacted with ethyl acetate and water to form the corresponding ester. The ester is then hydrolyzed with sodium hydroxide to form the carboxylic acid. The carboxylic acid is then purified by recrystallization from methanol to yield (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid." ] }

CAS RN

210110-49-9

Product Name

(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid

Molecular Formula

C10H9FO2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.